N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

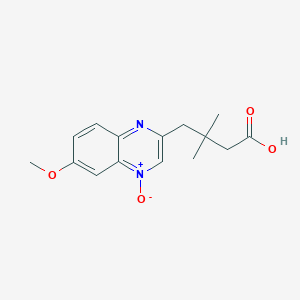

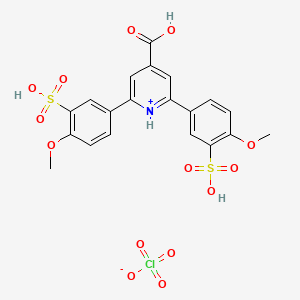

“N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also features a trifluoromethyl group (-CF3), which is a functional group in organofluorine chemistry with the formula -CF3 .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research has demonstrated the versatility of thiophene-3-carboxamide derivatives in synthetic chemistry, particularly in reactions leading to the formation of complex heterocyclic compounds. For instance, thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA), leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This transformation highlights the role of thiophene derivatives in facilitating the synthesis of biologically relevant heterocycles (Clayden et al., 2004). Similarly, N-(2-thienyl)allene carboxamides have been shown to participate in intramolecular Diels–Alder reactions, with the thiophene nucleus acting as either a diene or a dienophile depending on the substituents present, further underscoring the synthetic utility of thiophene derivatives in constructing complex molecular architectures (Himbert et al., 1990).

Biological Applications

In the realm of biological applications, thiophene-3-carboxamide derivatives have been explored for their potential as inhibitors of specific biological targets. A study by Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including thiophene analogues, as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), a target of interest for cancer therapy. The study found that the potency of these inhibitors was significantly influenced by the nature of the heteroaryl fragment, with thiophene analogues showing superior activity compared to other heterocyclic inhibitors (Allan et al., 2009). This indicates the potential of thiophene-3-carboxamide derivatives in the development of novel therapeutics.

Safety and Hazards

“N,N-Dimethyl-3-(trifluoromethyl)benzamide”, a related compound, has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives, to which this compound belongs, play a vital role in various biochemical reactions

Cellular Effects

Related thiophene compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is not well-defined. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c1-18-12(21)10-5-6-22-13(10)19-11(20)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLIOOFYQUCKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)